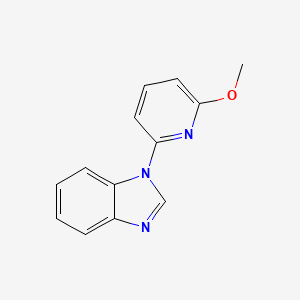

1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

1-(6-methoxypyridin-2-yl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-17-13-8-4-7-12(15-13)16-9-14-10-5-2-3-6-11(10)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHNZJJWVJRDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-methoxypyridin-2-yl)benzimidazole and its Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules. This technical guide provides a comprehensive overview of a specific, yet underexplored derivative, 1-(6-methoxypyridin-2-yl)benzimidazole. While a specific CAS number for this compound is not publicly available, this document will delve into its constituent parts—the benzimidazole core and the 6-methoxypyridine substituent—to project its physicochemical properties, outline plausible synthetic routes, and discuss its potential as a therapeutic agent. This guide is intended to serve as a foundational resource for researchers interested in exploring the synthesis and bioactivity of this and related compounds, leveraging established knowledge of the broader benzimidazole class.

Introduction: The Prominence of the Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic organic compound, is formed by the fusion of a benzene ring with an imidazole ring.[1] This privileged structure is a key pharmacophore in a vast array of pharmaceuticals due to its ability to engage in various biological interactions.[2][3] The benzimidazole nucleus is a versatile framework, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[2][4][5] The therapeutic success of drugs like the proton pump inhibitor omeprazole and the anthelmintic albendazole underscores the significance of the benzimidazole core in drug design.[6]

The introduction of a 6-methoxypyridine moiety to the benzimidazole core at the 1-position is anticipated to modulate the compound's electronic and steric properties, thereby influencing its biological activity. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's solubility and metabolic stability, while the pyridine ring introduces a basic nitrogen atom that can participate in key binding interactions with biological targets.[7] This guide will explore the synthesis, projected properties, and potential applications of 1-(6-methoxypyridin-2-yl)benzimidazole, providing a roadmap for its investigation as a novel chemical entity.

Physicochemical Properties: An Educated Projection

In the absence of a dedicated CAS number and experimental data for 1-(6-methoxypyridin-2-yl)benzimidazole, we can infer its likely physicochemical properties based on the characteristics of its parent benzimidazole and related substituted analogs.

| Property | Projected Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₁N₃O | Based on the chemical structure. |

| Molecular Weight | ~225.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid.[8] | Common for benzimidazole derivatives. |

| Melting Point | Expected to be in the range of 150-250 °C. | The melting point of unsubstituted benzimidazole is 170-172 °C; substitutions can either increase or decrease this value. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | The benzimidazole core is generally hydrophobic, while the pyridine and methoxy groups may slightly enhance aqueous solubility. |

| pKa | The pyridine nitrogen is expected to be basic (pKa ~ 5-6), while the benzimidazole N-H (if present in a tautomeric form) would be weakly acidic. | Based on the pKa of pyridine and benzimidazole. |

Note: These are projected properties and require experimental verification.

Synthesis and Methodologies: A Plausible Pathway

The synthesis of 1-substituted benzimidazoles is a well-established area of organic chemistry. A common and effective method for the synthesis of 1-(6-methoxypyridin-2-yl)benzimidazole would likely involve the condensation of a suitable o-phenylenediamine with a pyridine-2-carboxaldehyde derivative, followed by N-alkylation or a direct N-arylation approach.

Proposed Synthetic Route: Ullmann Condensation

A plausible and widely used method for the synthesis of N-aryl benzimidazoles is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a benzimidazole.

Step 1: Synthesis of Benzimidazole Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or a suitable equivalent.[9]

Step 2: N-Arylation of Benzimidazole The synthesized benzimidazole can then be coupled with 2-chloro-6-methoxypyridine in the presence of a copper catalyst, a base (such as potassium carbonate), and a suitable solvent (like dimethylformamide or toluene) under heating.

Caption: Proposed Ullmann condensation workflow for the synthesis of 1-(6-methoxypyridin-2-yl)benzimidazole.

Experimental Protocol: A General Guideline

-

Reaction Setup: To a flame-dried round-bottom flask, add benzimidazole (1.0 eq), 2-chloro-6-methoxypyridine (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Potential Biological Activity and Therapeutic Applications

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents.[10] The presence of a pyridine ring and a methoxy group in 1-(6-methoxypyridin-2-yl)benzimidazole suggests several potential therapeutic applications.

Anticancer Activity

Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.[2] The nitrogen atoms in the benzimidazole and pyridine rings can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes involved in cell proliferation.

Caption: Potential anticancer mechanisms of action for 1-(6-methoxypyridin-2-yl)benzimidazole.

Antimicrobial and Antiviral Activity

The benzimidazole scaffold is a common feature in many antimicrobial and antiviral agents.[4][5] The ability of the molecule to intercalate with microbial DNA or inhibit essential viral enzymes could be a potential mechanism of action. The methoxy group may enhance the lipophilicity of the compound, facilitating its penetration through microbial cell membranes.

Other Potential Applications

The structural similarity of the benzimidazole core to purine bases suggests that its derivatives could act as antagonists or inhibitors of enzymes involved in nucleotide metabolism.[2] Furthermore, benzimidazole-containing compounds have been investigated as anti-inflammatory, analgesic, and antihypertensive agents.[11]

Safety and Handling

While specific toxicity data for 1-(6-methoxypyridin-2-yl)benzimidazole is unavailable, general precautions for handling benzimidazole derivatives should be followed. These compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[12] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

1-(6-methoxypyridin-2-yl)benzimidazole represents an intriguing yet uncharacterized molecule with significant potential in drug discovery. Based on the extensive literature on benzimidazole derivatives, it is plausible that this compound will exhibit interesting biological activities. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on establishing a definitive synthetic protocol, obtaining a pure sample for comprehensive physicochemical and spectroscopic characterization, and screening for a wide range of biological activities. The absence of a registered CAS number highlights the novelty of this compound and the opportunity for researchers to make a significant contribution to the field of medicinal chemistry.

References

- Anwar, S., & Ayaz, M. (2016). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Journal of Chemical and Pharmaceutical Research, 8(5), 634-639.

- Asif, M. (2014). A review on benzimidazole-based medicinal agents. Journal of Chemical and Pharmaceutical Research, 6(1), 146-156.

- Bansal, S., Kumar, N., & Drabu, S. (2012). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 2(1), 1-8.

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer agents. Journal of the Chinese Chemical Society, 61(6), 631-644.

- Verma, N., & Singh, A. (2016). Benzimidazole: A plethro of biological lo. Journal of Chemical and Pharmaceutical Research, 8(3), 365-374.

-

Wikipedia. (2023). Benzimidazole. Retrieved from [Link]

-

Veeprho. (n.d.). 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole | CAS 1346599-85-6. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. Retrieved from [Link]

- Marija, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2153.

-

PubChem. (n.d.). 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole. Retrieved from [Link]

-

Riverland Trading. (n.d.). Benzimidazole Supplier | 51-17-2. Retrieved from [Link]

- Patel, M. K., & Patel, H. D. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 9(2), 617-624.

-

ChemSynthesis. (n.d.). 6-methoxy-1-methyl-1H-benzimidazole. Retrieved from [Link]

- Sharma, D., & Narasimhan, B. (2016). In silico and In vitro screening of novel 2-substituted benzimidazole against Escherichia coli. YMER, 22(12), 1883-1893.

- Kumar, A., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4163-4168.

- Shaharyar, M., et al. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 4(3), 297-303.

-

Pharmaffiliates. (n.d.). 1-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-2,3,5-trimethylpyridin-4(1H)-one. Retrieved from [Link]

- Kamal, A., et al. (2015). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 20(7), 11959-11985.

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1-benzoyl-N-[(6-methoxypyridin-2-yl)methyl]piperidine-2-carboxamide [smolecule.com]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. echa.europa.eu [echa.europa.eu]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. MPG.Pure [pure.mpg.de]

6-methoxypyridin-2-yl group as a pharmacophore in medicinal chemistry

An In-Depth Technical Guide to the 6-Methoxypyridin-2-yl Group as a Pharmacophore in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The 6-methoxypyridin-2-yl moiety has emerged as a privileged pharmacophore in modern medicinal chemistry, demonstrating significant utility across a spectrum of therapeutic targets. This technical guide provides an in-depth analysis of this versatile scaffold, exploring its fundamental physicochemical properties, key roles in molecular recognition, and strategic applications in drug design. We will dissect its function as a bioisostere, its impact on pharmacokinetic profiles, and its prevalence in clinically relevant molecules, particularly kinase inhibitors and neurological imaging agents. This document synthesizes field-proven insights with detailed experimental protocols and structure-activity relationship (SAR) analyses to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Defining the Pharmacophore

In medicinal chemistry, a pharmacophore is the essential ensemble of steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response.[1][2] It is an abstract concept, not a real molecule, that represents the common features of a series of active compounds.[3] The 6-methoxypyridin-2-yl group, a substituted pyridine ring, presents a unique combination of features that make it a highly effective component of a larger pharmacophoric model for numerous targets. Its utility stems from a precise arrangement of a hydrogen bond acceptor, a planar aromatic system, and a metabolically stable methoxy group that can modulate solubility and electronic properties.

This guide will explore the causality behind the repeated and successful application of this group, moving from its foundational chemical properties to its role in complex biological systems.

Core Physicochemical and Pharmacophoric Features

The efficacy of the 6-methoxypyridin-2-yl group is not accidental; it is a direct result of its inherent structural and electronic characteristics. Understanding these features is critical to rationally incorporating it into a drug design strategy.

-

Hydrogen Bonding Capability : The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent hydrogen bond acceptor.[4] This is arguably its most critical feature, enabling it to form strong, directional interactions with hydrogen bond donors (like backbone amides in a protein's hinge region) in a target's binding site.[5]

-

Aromatic System : The planar pyridine ring serves as a rigid scaffold, minimizing conformational entropy upon binding and allowing for favorable π-stacking or hydrophobic interactions with aromatic residues in the binding pocket.

-

Electronic Modulation : The methoxy group at the 6-position is an electron-donating group. This influences the electron density of the pyridine ring, potentially modulating the basicity of the ring nitrogen and its hydrogen-bonding strength.

-

Metabolic Stability and Solubility : The methoxy group can serve as a metabolic "soft spot" (O-demethylation), but its position on the pyridine ring often imparts a degree of metabolic stability compared to, for example, an unsubstituted phenyl ring which can be oxidized.[6] Furthermore, the polar pyridine nitrogen can contribute to improved aqueous solubility, a crucial property for drug candidates.[7][8]

Application in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The 2-aminopyridine motif is a well-established "hinge-binding" element in this context, as the amino group and the pyridine nitrogen can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[5]

The 6-methoxypyridin-2-yl group is frequently attached to this 2-amino position. This strategic placement allows the core aminopyridine to anchor the inhibitor in the hinge, while the 6-methoxypyridin-2-yl group itself occupies adjacent pockets, contributing to potency and selectivity.

Case Study: RIOK2 Inhibition RIOK2 is an atypical kinase implicated in multiple cancers. A highly potent and selective RIOK2 inhibitor, CQ211 , incorporates an 8-(6-methoxypyridin-3-yl) core structure.[9] This compound displays a high binding affinity (Kd = 6.1 nM) and exhibits potent anti-proliferative activity in cancer cell lines and efficacy in mouse xenograft models.[9] The crystal structure of RIOK2 bound to CQ211 revealed the precise interactions that underpin its potency, providing a blueprint for further optimization.[9]

The table below summarizes the inhibitory activity of several compounds where aminopyridine derivatives, closely related to the 6-methoxypyridin-2-yl scaffold, are utilized as kinase inhibitors.

| Compound/Analog | Target Kinase | Activity (IC₅₀/Kᵢ) | Reference |

| Imidazo[4,5-b]pyridine derivative (40f) | Aurora-A | IC₅₀ = 0.015 µM | [5] |

| Imidazo[4,5-b]pyridine derivative (40f) | Aurora-B | IC₅₀ = 3.05 µM | [5] |

| N-(6-Chloro-3-nitropyridin-2-yl) derivative | p70S6Kβ (S6K2) | IC₅₀ = 444 nM | [5] |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | MPS1 | Kᵢ = 94.7 µM | [5] |

Application in Neuroscience: α-Synuclein Imaging

The aggregation of the α-synuclein protein is a pathological hallmark of Parkinson's disease (PD).[5] Developing positron emission tomography (PET) tracers to visualize these aggregates in the brain is a major goal for early diagnosis and disease monitoring. The 6-methoxypyridin-2-yl group has been integral to a new class of high-affinity ligands for this purpose.

Researchers designed and synthesized a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives.[10][11] This scaffold demonstrated high binding potency and selectivity for α-synuclein. The choice to incorporate the 6-methoxypyridinyl moiety was deliberate; it provides a flexible linkage and favorable electronic properties for binding.[10]

Several lead compounds from this series were successfully radiolabeled and shown to penetrate the blood-brain barrier in non-human primates, a critical requirement for a PET tracer.[10][11] In vitro binding assays confirmed the high potency of these ligands.

| Compound | Target | Binding Affinity (Kd) | Reference |

| [¹²⁵I]8i (an N-(6-methoxypyridin-3-yl)quinoline-2-amine derivative) | α-synuclein fibrils (PD brain tissue) | 5 nM | [5][11] |

Synthetic Strategies and Protocols

The prevalence of the 6-methoxypyridin-2-yl group in drug candidates is also due to its synthetic tractability. A cornerstone reaction for incorporating this moiety, particularly in creating the C-N bond common in kinase inhibitors, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly versatile for forming bonds between an aryl halide and an amine.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the synthesis of N-aryl-6-methoxypyridin-amine derivatives, a common core in many biologically active molecules.[5]

Causality Behind Component Selection:

-

Pd₂(dba)₃ & Xantphos: This combination forms a highly active palladium(0) catalyst. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) source, while Xantphos is a bulky, electron-rich bisphosphine ligand that facilitates the crucial reductive elimination step and prevents β-hydride elimination, leading to higher yields.

-

Cesium Carbonate (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, making it nucleophilic enough to attack the palladium center. Cesium carbonate is often superior to other bases due to its solubility in organic solvents and the weakly coordinating nature of the cesium cation.

-

Anhydrous 1,4-Dioxane: The reaction must be run under anhydrous and inert conditions (nitrogen atmosphere) because the palladium catalyst and the organometallic intermediates are sensitive to oxygen and water, which can lead to catalyst deactivation and side reactions.

Materials:

-

Aryl halide (1.0 eq)

-

6-methoxypyridin-2-amine (or isomer) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mol%)

-

Xantphos (0.1 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a flame-dried sealed tube, add the aryl halide, 6-methoxypyridin-amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Evacuate the tube and backfill it with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the required volume of anhydrous 1,4-dioxane via syringe.

-

Seal the tube tightly and place it in a pre-heated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, allow the reaction to cool to room temperature.

-

Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-aryl-6-methoxypyridin-amine derivative.

Bioisosteric Replacement Strategies

A key strategy in medicinal chemistry is bioisosteric replacement, where a molecular fragment is exchanged with a chemically or biologically similar moiety to fine-tune properties without losing target affinity.[12][13] This can be done to improve pharmacokinetics, reduce toxicity, or secure new intellectual property.[14]

The 6-methoxypyridin-2-yl group can itself be considered a bioisostere for other aromatic systems, such as a methoxy-substituted phenyl ring. The advantage of the pyridine is the introduction of a hydrogen bond acceptor and improved solubility. Conversely, when optimizing a lead containing this group, a medicinal chemist might consider replacing it with other heterocycles (e.g., pyrimidine, pyrazine) to modulate basicity, polarity, and metabolic stability.[15] The choice of bioisostere depends on the specific goals of the optimization campaign—for instance, replacing it with a more metabolically robust group if O-demethylation is a significant liability.[6]

Conclusion and Future Perspectives

The 6-methoxypyridin-2-yl group is a powerful and versatile pharmacophore whose value is firmly established in medicinal chemistry. Its success is rooted in a fundamental combination of a potent hydrogen bond accepting nitrogen, a rigid aromatic scaffold, and a methoxy group that favorably influences both electronic and pharmacokinetic properties. Its synthetic accessibility via robust methods like the Buchwald-Hartwig amination ensures its continued use in drug discovery campaigns.

From anchoring potent kinase inhibitors in oncological targets to enabling the visualization of pathological protein aggregates in neurodegenerative diseases, this scaffold has proven its worth. Future work will likely involve its incorporation into novel drug modalities and further exploration of bioisosteric replacements to overcome specific ADME challenges, continuing to build upon the solid foundation this pharmacophore provides.

References

- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). MDPI.

- An In-depth Technical Guide to 6-Methoxy-2-nitropyridin-3-amine Derivatives and Analogs for Drug Discovery. (n.d.). Benchchem.

- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025).

-

Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[5][10][11]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. (n.d.). EMBL-EBI.

- Bioisosteric Replacement Str

- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

- Bioisosterism – harder than you might think. (2015). Cresset Group.

- Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters.

- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). PMC.

- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).

- Hydrogen bond donors in drug design. (n.d.). ChemRxiv.

- meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Deriv

- Pharmacophores – Knowledge and References. (n.d.). Taylor & Francis.

- What are the different types of pharmacophore? (2025).

Sources

- 1. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What are the different types of pharmacophore? [synapse.patsnap.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 7. meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Document: Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-<i>4H</i>-[1,2,3]triazolo[4,5-<i>c</i>]... - ChEMBL [ebi.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 14. cresset-group.com [cresset-group.com]

- 15. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile & Handling Guide: 1-(6-methoxypyridin-2-yl)-1H-benzimidazole in DMSO

Executive Summary & Compound Identity

1-(6-methoxypyridin-2-yl)-1H-benzimidazole is a specialized N-aryl benzimidazole derivative often utilized in medicinal chemistry as a pharmacophore scaffold or kinase inhibitor intermediate. Its physicochemical behavior is dominated by the planar, lipophilic benzimidazole core coupled with the electron-rich methoxypyridine system.

While specific commercial datasheets for this exact isomer are rare, its solubility profile can be accurately extrapolated from structural analogs (e.g., N-aryl benzimidazoles, omeprazole impurities). This guide provides the predicted solubility parameters , experimental validation protocols , and critical handling instructions to prevent experimental failure due to compound precipitation ("crashing out").

Physicochemical Snapshot

| Property | Value / Prediction | Notes |

| Molecular Formula | C₁₃H₁₁N₃O | |

| Molecular Weight | ~225.25 g/mol | Suitable for high-molarity stocks. |

| Predicted LogP | 2.5 – 3.2 | Moderately lipophilic; low aqueous solubility. |

| DMSO Solubility | High (>25 mg/mL) | Lack of N-H donor (N1-substitution) enhances organic solubility. |

| Aqueous Solubility | Very Low (<0.1 mg/mL) | Requires careful dilution strategies. |

Solubility Profile in DMSO

Theoretical & Observed Solubility

Dimethyl sulfoxide (DMSO) is the preferred solvent for this compound due to its high dielectric constant and ability to disrupt pi-stacking interactions in planar aromatic systems.

-

Saturation Limit: Based on structural analogs (e.g., 1-methylbenzimidazole, N-phenylbenzimidazole), the saturation point in anhydrous DMSO is estimated between 30 mg/mL and 60 mg/mL (approx. 130–260 mM).

-

Standard Stock Concentration: For biological assays, a 10 mM or 20 mM stock solution is recommended. This is well below the saturation limit, ensuring stability during freeze-thaw cycles.

The "Water Effect" (Critical Risk)

DMSO is highly hygroscopic. It absorbs atmospheric water, which drastically reduces the solubility of lipophilic compounds like 1-(6-methoxypyridin-2-yl)-1H-benzimidazole.

-

Mechanism: Water molecules cluster around DMSO, reducing the "free" DMSO available to solvate the hydrophobic benzimidazole core.

-

Threshold: If the water content in DMSO exceeds 10% (v/v), the compound may precipitate, often forming invisible micro-crystals that skew assay results.

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Objective: Create a stable 10 mM stock solution.

-

Calculate Mass: For 10 mL of 10 mM stock:

-

Weighing: Weigh ~22.5 mg of powder into a glass vial (avoid plastic if possible to prevent leaching). Record exact mass.

-

Solvent Addition: Add anhydrous DMSO (grade ≥99.9%) to reach the target volume.

-

Tip: Add 80% of the volume first, vortex, then add the remaining 20% to wash down sides.

-

-

Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate at 30–40°C for 5 minutes.

-

QC Check: Visually inspect under a light source. The solution must be perfectly clear.

Protocol B: Kinetic Solubility Determination (Saturation Shake-Flask)

Objective: Determine the exact solubility limit for your specific batch.

Workflow Diagram:

Figure 1: Step-by-step workflow for determining the thermodynamic solubility limit using the saturation shake-flask method.

Handling & Dilution Strategy (Avoiding "Crash Out")

The most common failure mode with N-aryl benzimidazoles is precipitation upon dilution into aqueous buffers (PBS, media).

The Serial Dilution Risk

Directly adding a high-concentration DMSO stock (e.g., 10 mM) to water often causes immediate precipitation due to the local high concentration at the injection site.

Recommended Intermediate Dilution Scheme

Use a "Step-Down" dilution method to maintain solubility.

Dilution Pathway Diagram:

Figure 2: Optimal dilution strategy. Creating an intermediate working solution prevents the "shock" precipitation often seen with direct high-ratio dilutions.

Stability in Solution

-

DMSO Stock: Stable for >6 months at -20°C if sealed tightly (protect from moisture).

-

Aqueous Dilutions: Unstable. Prepare fresh immediately before use. The compound may hydrolyze or precipitate over 24 hours in aqueous media.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

-

PubChem Compound Summary. (2025). "Benzimidazole Derivatives and Solubility Data." National Library of Medicine.

-

Cayman Chemical. (2023). "General Solubility Guidelines for Benzimidazoles." Cayman Chemical Technical Guides.

Technical Guide: The Benzimidazole-Pyridine Hybrid Scaffold in Drug Discovery

Executive Summary

The fusion of benzimidazole and pyridine moieties creates a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. This hybrid system leverages the bioisosteric properties of the benzimidazole (resembling purines) and the electronic tunability of the pyridine ring.

This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of these hybrids, with a specific focus on oncology (kinase inhibition) and antimicrobial resistance (DNA gyrase targeting).

Part 1: Structural Rationale & Medicinal Chemistry[1][2]

The Pharmacophore Synergy

The benzimidazole-pyridine hybrid is not merely a combination of two rings; it is a calculated design to exploit specific binding pockets in enzymes and receptors.

-

Hydrogen Bonding Network:

-

Benzimidazole (NH): Acts as a hydrogen bond donor (HBD), critical for interacting with the "hinge region" of kinase domains (e.g., Glu762 in EGFR).

-

Pyridine (N): Acts as a hydrogen bond acceptor (HBA). The position of the nitrogen (2-, 3-, or 4-pyridyl) dictates the vector of this interaction, allowing for precise orientation within the active site.

-

-

Pi-Stacking Interactions:

-

The planar, aromatic nature of the hybrid allows for intercalation between DNA base pairs or

stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.

-

-

Electronic Tunability:

-

The pyridine ring is electron-deficient, while the benzimidazole is electron-rich. This "push-pull" electronic character can be modulated by substituents, affecting the pKa and lipophilicity (

), which are crucial for membrane permeability.

-

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the critical substitution points for optimizing biological activity.

Caption: SAR optimization map highlighting critical substitution vectors for potency and selectivity.

Part 2: Synthetic Strategies & Protocols

Strategic Overview

The synthesis of 2-substituted benzimidazoles is classically achieved via the condensation of

Experimental Protocol: Oxidative Cyclization

Objective: Synthesis of 2-(2-pyridyl)benzimidazole via sodium metabisulfite (

Reagents:

- -Phenylenediamine (10 mmol)

-

2-Pyridinecarboxaldehyde (10 mmol)

-

Sodium metabisulfite (

, 10 mmol) -

Solvent: DMF (Dimethylformamide) or Ethanol

Step-by-Step Methodology:

-

Pre-activation: Dissolve 2-pyridinecarboxaldehyde (1.07 g, 10 mmol) and

(1.90 g, 10 mmol) in 10 mL of DMF. Stir at room temperature for 15 minutes.-

Causality: This step forms the bisulfite adduct of the aldehyde, which facilitates the nucleophilic attack by the diamine and prevents side reactions (polymerization).

-

-

Condensation: Add

-phenylenediamine (1.08 g, 10 mmol) to the mixture. -

Reflux: Heat the reaction mixture to 100°C (if DMF) or Reflux (if Ethanol) for 4–6 hours.

-

Self-Validating Step (TLC): Monitor the reaction using Thin Layer Chromatography (Mobile phase: Ethyl Acetate/Hexane 3:7). The reaction is complete when the starting OPD spot (

) disappears and a new fluorescent spot (

-

-

Quenching: Pour the reaction mixture into crushed ice (100 g).

-

Workup: A solid precipitate should form immediately. Stir for 30 minutes to ensure full precipitation.

-

Purification: Filter the solid, wash with cold water (

mL) to remove residual DMF and bisulfite salts. Recrystallize from ethanol to obtain pure crystals.

Visualization: Synthetic Pathway

Caption: Step-wise mechanism from condensation to oxidative aromatization yielding the hybrid scaffold.

Part 3: Therapeutic Applications & Mechanism of Action

Oncology: Kinase Inhibition (EGFR/HER2)

The primary application of this scaffold is in the inhibition of receptor tyrosine kinases (RTKs). The benzimidazole moiety mimics the adenine ring of ATP, allowing the molecule to lodge into the ATP-binding pocket of enzymes like EGFR (Epidermal Growth Factor Receptor).

Mechanism of Action:

-

Competitive Binding: The hybrid competes with ATP for the binding site.

-

Signal Blockade: By preventing ATP binding, autophosphorylation of the tyrosine kinase domain is inhibited.

-

Apoptosis: Downstream signaling pathways (PI3K/Akt, MAPK/ERK) are shut down, leading to cell cycle arrest and apoptosis.

Quantitative Data: Potency Comparison

The following table summarizes the anticancer potency of key benzimidazole-pyridine derivatives found in recent literature.

| Compound ID | Target | Cell Line / Assay | Potency ( | Reference |

| Compound 39 | PI3K | Kinase Assay | 76 nM | [6] |

| Compound 5a | EGFR / HER2 | Breast Cancer (MCF-7) | 0.19 - 0.31 | [7] |

| Compound 52 | Microtubules | Lung Cancer (A549) | 2.21 | [6] |

| PyBI | G-Quadruplex | DNA Damage (HeLa) | Synthetic Lethality | [5] |

Visualization: EGFR Signaling Inhibition

Caption: Mechanism of Action showing the blockade of EGFR autophosphorylation by the hybrid inhibitor.

Antimicrobial Activity: DNA Gyrase Inhibition

Benzimidazole-pyridine hybrids have shown significant efficacy against MDR (Multi-Drug Resistant) bacteria.

-

Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

-

Mechanism: These compounds stabilize the DNA-enzyme cleavage complex, preventing DNA religation and causing double-strand breaks.

-

Key Insight: Substituents at the 5-position (e.g., nitro, chloro) significantly enhance activity against Gram-positive strains like S. aureus (MIC values often in the range of 2–8

g/mL) [1, 2].

References

-

Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. MDPI. [Link]

-

Benzimidazole-Pyrimidine Hybrids: Synthesis and Medicinal Properties. PubMed. [Link]

-

Novel Benzimidazole‐Pyridine‐Phenylalkanesulfonate Hybrids. ResearchGate. [Link]

-

Chemical and biological studies of 2-(2'-pyridyl) benzimidazole. ResearchGate. [Link]

-

Pyridine-bis(benzimidazole) induces DNA damage at G-quadruplex loci. Nucleic Acids Research. [Link][1]

-

Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. PMC - NIH. [Link]

-

A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2. PubMed. [Link]

Sources

Technical Guide: Therapeutic Targets for 1-Substituted Benzimidazole-Pyridine Analogs

Executive Summary

The 1-substituted benzimidazole-pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets through defined electronic and steric modalities. Unlike simple benzimidazoles, the fusion or linkage with a pyridine ring at the C2 position creates a bidentate ligand system capable of high-affinity metal chelation and hydrogen bonding. Crucially, the N1-substitution allows researchers to modulate lipophilicity (LogP) and steric fit within hydrophobic pockets of kinases and bacterial enzymes without altering the core pharmacophore's electronic properties.

This guide details the primary therapeutic targets—specifically in oncology and infectious diseases—and provides validated protocols for the synthesis and biological evaluation of these analogs.

Part 1: Structural Rationale & SAR

The therapeutic efficacy of these analogs hinges on the interplay between the benzimidazole core, the pyridine ring, and the N1-substituent.

Structure-Activity Relationship (SAR) Matrix

| Domain | Structural Feature | Function/Effect |

| Core | Benzimidazole-Pyridine (C2-linked) | Provides a planar, electron-rich system for |

| N1-Position | The "Steering Wheel" | Critical Target: Determines selectivity. • Small Alkyl (Methyl/Ethyl): Increases metabolic stability but may reduce potency.• Bulky Aryl/Benzyl: Targets hydrophobic pockets (e.g., EGFR allosteric site).• Sulfonyl/Carbonyl: Modulates electron density of the benzimidazole ring. |

| Pyridine Ring | C2-Substitution | Acts as a bioisostere to pyrimidine; essential for bidentate coordination (e.g., with |

Visualization: Molecular Scaffold Logic

Caption: SAR logic flow demonstrating how N1-substitution and the pyridine moiety dictate target interaction mechanisms.

Part 2: Oncology Targets (Kinase Inhibition)[1]

The primary application of 1-substituted benzimidazole-pyridine analogs is the inhibition of Receptor Tyrosine Kinases (RTKs).

EGFR (Epidermal Growth Factor Receptor)[1][2]

-

Mechanism: These analogs act as ATP-competitive inhibitors. The pyridine nitrogen accepts a hydrogen bond from the hinge region (Met793 in EGFR), while the benzimidazole core stacks between hydrophobic residues.

-

N1-Role: Substituents like benzyl or phenacyl groups at N1 penetrate the hydrophobic back-pocket, improving selectivity over wild-type EGFR and targeting mutants (e.g., T790M).

-

Data Benchmark: Optimized analogs have demonstrated

values as low as 0.086 µM against EGFR, comparable to Gefitinib.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2)[1]

-

Therapeutic Goal: Anti-angiogenesis.[1]

-

Mechanism: Dual inhibition of EGFR and VEGFR-2 is common with this scaffold.[1] The 1-substituted moiety often interacts with the gatekeeper residue, preventing ATP entry.

Visualization: Kinase Signaling Inhibition

Caption: Mechanism of action showing competitive inhibition of ATP binding at the EGFR site by the analog.

Part 3: Infectious Disease Targets

Bacterial DNA Gyrase (Subunit B)

-

Target: The ATPase domain of DNA Gyrase (essential for bacterial DNA supercoiling).

-

Mechanism: The benzimidazole-pyridine scaffold mimics the adenine ring of ATP. The pyridine nitrogen coordinates with the

ion in the active site. -

Selectivity: 1-substituted analogs (e.g., with ethyl-morpholine or bulky aryl groups) show selectivity for bacterial GyrB over human Topoisomerase II, reducing toxicity.

Fungal CYP51 (Lanosterol 14α-demethylase)[4][5]

-

Target: Biosynthesis of ergosterol.

-

Relevance: 1-substituted benzimidazole-pyridine-phenylalkanesulfonate hybrids have shown potent antifungal activity (

), outperforming Fluconazole in specific resistant strains.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Substituted Benzimidazole-Pyridine Analogs

Rationale: A convergent synthesis strategy ensures the core is formed before the critical N1-diversification.

-

Oxidative Cyclization (Formation of Core):

-

Mix o-phenylenediamine (1.0 eq) and pyridine-2-carboxaldehyde (1.0 eq) in DMF or Ethanol.

-

Add catalyst (e.g., Sodium Metabisulfite, 20 mol%).

-

Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Result: 2-(Pyridin-2-yl)-1H-benzimidazole.

-

-

N1-Alkylation (Diversification):

-

Dissolve the core (1.0 eq) in anhydrous DMF.

-

Add Base:

or -

Add Electrophile: Alkyl/Aryl halide (e.g., Benzyl bromide, 1.1 eq).

-

Stir at

for 4–12 hours. -

Purification: Quench with ice water. Filter precipitate or extract with EtOAc. Recrystallize from Ethanol.[2]

-

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Rationale: Direct measurement of phosphorylation inhibition using FRET or ELISA ensures the target is engaged.

-

Preparation: Prepare 10 mM stock of the analog in DMSO. Dilute to test concentrations (0.01 nM – 10 µM).

-

Enzyme Mix: Incubate recombinant EGFR (human intracellular domain) with reaction buffer (HEPES,

, Brij-35). -

Reaction: Add Poly(Glu,Tyr) substrate and ATP (at

concentration). -

Inhibitor Addition: Add the analog; incubate for 1 hour at RT.

-

Detection: Add anti-phosphotyrosine antibody (Europium-labeled). Measure Time-Resolved Fluorescence (TR-FRET).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

Part 5: Workflow Visualization

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

-

Synthesis and anticancer activity of benzimidazole-triazole-pyridine conjugates. Source: ResearchGate / European Journal of Medicinal Chemistry. Significance: Establishes EGFR (

) and VEGFR-2 as primary targets. -

Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives: Antimycobacterial Activity. Source: Taylor & Francis / Synthetic Communications. Significance: Validates the scaffold for infectious disease targets (TB/Bacteria).

-

Benzimidazole-Pyridine-Phenylalkanesulfonate Hybrids: CYP51 Inhibition. Source: PubMed / Drug Development Research. Significance: Identifies Lanosterol 14α-demethylase as a fungal target (

).[3] -

Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2. Source: PubMed / Bioorganic Chemistry. Significance: Comprehensive review of the dual-inhibition mechanism and docking modes.

Sources

Methodological & Application

Synthesis of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole via Ligand-Accelerated Ullmann Coupling

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the synthesis of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. We detail a robust and reproducible protocol for the N-arylation of benzimidazole with 2-bromo-6-methoxypyridine using a modern, ligand-accelerated Ullmann coupling reaction. The document elucidates the mechanistic underpinnings of the catalytic cycle, explains the rationale for the selection of each reaction component, and provides a detailed, step-by-step experimental procedure, including purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for constructing C-N bonds to form N-aryl benzimidazoles.

Introduction and Significance

N-aryl benzimidazoles are privileged structural motifs found in a wide array of pharmacologically active compounds and functional organic materials.[1][2] The unique electronic properties and conformational flexibility of this scaffold make it a cornerstone for designing molecules with diverse biological activities, including antiviral, antifungal, and anticancer properties.[1]

The Ullmann condensation, or Ullmann-type reaction, is a classical and powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[3][4][5] Historically, these copper-promoted reactions required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper.[3][4] The advent of modern ligand-accelerated systems has transformed the Ullmann coupling into a milder, more efficient, and highly versatile tool for synthetic chemists.[6][7] By employing chelating ligands, such as diamines or phenanthrolines, the reaction can proceed at lower temperatures with only catalytic amounts of a copper source, significantly broadening its substrate scope and functional group tolerance.[3][7][8]

This protocol focuses on a ligand-assisted Ullmann coupling to synthesize 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole, providing a practical and efficient route to this valuable compound.

The Ullmann N-Arylation: Mechanism and Rationale

The copper-catalyzed N-arylation of azoles follows a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Catalytic Cycle

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[9][10][11]

-

Base-Assisted Complexation: The reaction is initiated by the deprotonation of the benzimidazole N-H by a base (e.g., K₂CO₃), forming an alkali benzimidazolide salt. This salt then reacts with the active Cu(I) species, which is coordinated to a ligand, to form a copper(I)-benzimidazolide complex. The base plays a critical role in this and subsequent steps.[12][13][14]

-

Oxidative Addition: The aryl halide (2-bromo-6-methoxypyridine) undergoes oxidative addition to the copper(I) complex. This is often the rate-limiting step and results in the formation of a transient, high-valent copper(III) intermediate.[9][10]

-

Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination, forming the desired C-N bond of the product, 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[9][15]

Figure 1: Proposed catalytic cycle for the ligand-assisted Ullmann N-arylation.

Rationale for Component Selection

| Component | Example | Role & Rationale |

| Nitrogen Nucleophile | Benzimidazole | The N-H proton is sufficiently acidic to be removed by a moderate base, initiating the cycle. |

| Aryl Halide | 2-Bromo-6-methoxypyridine | Aryl bromides and iodides are effective substrates. Bromides offer a good balance of reactivity and cost.[7] Chlorides are typically less reactive.[16] |

| Copper Catalyst | Copper(I) Iodide (CuI) | CuI is an inexpensive, stable, and highly effective pre-catalyst. It is widely accepted that Cu(I) is the active catalytic species.[2][6] |

| Ligand | 1,10-Phenanthroline | The ligand accelerates the reaction by stabilizing the copper intermediates and increasing their solubility and reactivity.[7] This allows the reaction to proceed under much milder conditions (lower temperature) than traditional Ullmann protocols.[6][7] Diamine ligands like DMEDA are also highly effective.[16] |

| Base | Potassium Carbonate (K₂CO₃) | An inorganic base is required to deprotonate the benzimidazole.[10] K₂CO₃ is effective, inexpensive, and easy to handle. Stronger bases like K₃PO₄ can also be used.[8] The base is crucial for the overall efficiency of the catalytic cycle.[12][13] |

| Solvent | Dimethylformamide (DMF) | A polar, aprotic solvent is needed to dissolve the reactants and facilitate the reaction at elevated temperatures.[4] DMF, DMSO, and NMP are common choices. |

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole on a 1.0 mmol scale.

Reagents and Materials

| Reagent | M.W. | Amount (mg) | mmol | Equivalents |

| Benzimidazole | 118.13 | 118 | 1.0 | 1.0 |

| 2-Bromo-6-methoxypyridine | 188.02 | 226 | 1.2 | 1.2 |

| Copper(I) Iodide (CuI) | 190.45 | 19 | 0.1 | 0.1 (10 mol%) |

| 1,10-Phenanthroline | 180.21 | 36 | 0.2 | 0.2 (20 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |

| Anhydrous DMF | - | 5 mL | - | - |

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Copper iodide is harmful if swallowed and can cause irritation.[3] DMF is a reproductive toxin.

Reaction Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add benzimidazole (118 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas three times to ensure an inert atmosphere.

-

Reagent Addition: Through the septum, add 2-bromo-6-methoxypyridine (226 mg, 1.2 mmol) followed by anhydrous DMF (5 mL) using a syringe.

-

Reaction Conditions: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 24 hours.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (25 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure product.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the product under high vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The product, 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole, should be a solid at room temperature.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxidized CuI)- Insufficiently dry conditions- Low reaction temperature | - Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous solvent.- Confirm the reaction temperature with an external thermometer. |

| Side Product Formation | - Reaction temperature too high- Presence of oxygen | - Lower the reaction temperature to 100-110 °C.- Ensure the reaction is maintained under a positive pressure of inert gas. |

| Difficult Purification | - Incomplete reaction- Co-elution of starting material or ligand | - Allow the reaction to run to completion.- Adjust the polarity of the eluent system for better separation. A water wash during work-up can help remove excess ligand. |

Conclusion

The ligand-accelerated Ullmann coupling is a highly effective and reliable method for the synthesis of N-aryl benzimidazoles. The protocol detailed in this application note provides a reproducible pathway to 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole under significantly milder conditions than classical methods. By understanding the underlying mechanism and the role of each component, researchers can confidently apply and adapt this methodology for the synthesis of a broad range of valuable heterocyclic compounds.

References

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. Available at: [Link]

-

On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2023). Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF. (2018). ResearchGate. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia.pub. Available at: [Link]

-

Copper Catalyzed N-Arylation of Amidines with Aryl Boronic Acids and One-Pot Synthesis of Benzimidazoles by a Chan–Lam–Evans N-Arylation and C–H Activation/C–N Bond Forming Process. (2012). Organic Letters - ACS Publications. Available at: [Link]

-

The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. Available at: [Link]

-

Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. (2018). ACS Catalysis. Available at: [Link]

-

Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. (2016). Scientia Iranica. Available at: [Link]

-

Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. (2018). ACS Publications. Available at: [Link]

-

Ullmann coupling-An overview. (2025). operachem. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). PMC - NIH. Available at: [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. Available at: [Link]

-

N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). MDPI. Available at: [Link]

-

A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. Available at: [Link]

-

Copper-catalyzed N-arylation of imidazoles and benzimidazoles. (2007). PubMed - NIH. Available at: [Link]

-

Ullmann Coupling Definition - Organic Chemistry Key Term. (2025). Fiveable. Available at: [Link]

-

Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2022). ACS Omega. Available at: [Link]

-

Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PMC. Available at: [Link]

-

One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. (2019). MDPI. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

-

Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann coupling-An overview - operachem [operachem.com]

- 7. scispace.com [scispace.com]

- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Magnetic Catalysts in Ullmann-Type N-Arylation Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organic-synthesis.com [organic-synthesis.com]

Application Note & Protocol: A Guide to the Copper-Catalyzed N-Arylation of Benzimidazole with 2-Bromo-6-Methoxypyridine

Abstract

The N-arylation of benzimidazoles is a cornerstone of modern synthetic chemistry, providing a direct route to a class of compounds with profound importance in medicinal chemistry and materials science. This document provides a detailed protocol for the N-arylation of benzimidazole with 2-bromo-6-methoxypyridine, a transformation that yields a key structural motif found in numerous pharmacologically active agents. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice to ensure successful synthesis. The protocol described herein is a robust, self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of N-Aryl Benzimidazoles

The benzimidazole moiety is a privileged scaffold in drug discovery, present in a wide array of approved therapeutics. N-aryl benzimidazoles, in particular, are of significant interest due to their diverse biological activities, which include antiviral, anticancer, antifungal, and antihistamine properties.[1] The specific coupling of benzimidazole with a substituted pyridine ring, such as 2-bromo-6-methoxypyridine, creates complex heterocyclic structures that are frequently targeted in the development of novel therapeutic agents.

The synthesis of these molecules is most commonly achieved through transition metal-catalyzed cross-coupling reactions. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, its application to 2-halopyridine substrates can be challenging due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[2][3] Consequently, the copper-catalyzed Ullmann condensation, a more classical yet highly effective method, often provides a more reliable and cost-effective pathway for this specific transformation.[4] This protocol will focus on a modern, ligand-assisted Ullmann-type reaction, which offers milder conditions and broader substrate scope compared to its traditional counterpart.[5]

Mechanistic Rationale: The Ullmann Condensation

The copper-catalyzed N-arylation of benzimidazole follows a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Core Principles:

-

The Catalyst: The reaction is catalyzed by a copper(I) species, typically introduced as copper(I) iodide (CuI). Copper is an attractive choice due to its lower cost and toxicity compared to palladium.[6]

-

The Role of the Base: A base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is essential for deprotonating the N-H bond of the benzimidazole. This generates the benzimidazolide anion, a more potent nucleophile required for the subsequent steps.

-

The Ligand's Function: Traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper). The introduction of bidentate ligands, such as N,N'-dimethylethylenediamine (DMEDA), revolutionized the field.[7] The ligand coordinates to the copper center, increasing its solubility and preventing aggregation. This stabilization facilitates the key steps of the catalytic cycle, allowing the reaction to proceed under significantly milder conditions.[8]

The proposed catalytic cycle for the Ullmann-type N-arylation is as follows:

-

Amine Coordination & Deprotonation: The benzimidazole coordinates to the Cu(I) center, and the base facilitates its deprotonation to form a copper(I) imidazolide intermediate.

-

Oxidative Addition: The aryl halide (2-bromo-6-methoxypyridine) undergoes oxidative addition to the copper(I) center, forming a transient, high-valent copper(III) species.[5][9]

-

Reductive Elimination: This key step involves the formation of the new C-N bond as the desired N-arylated benzimidazole product is released from the copper center. The catalyst is simultaneously reduced back to its active Cu(I) state, completing the cycle.[9]

Experimental Protocol: Step-by-Step Synthesis

This section provides a detailed, validated procedure for the N-arylation of benzimidazole with 2-bromo-6-methoxypyridine.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | M.W. | Suggested Grade |

| Benzimidazole | 51-17-2 | C₇H₆N₂ | 118.14 | ≥98% |

| 2-Bromo-6-methoxypyridine | 40473-07-2 | C₆H₆BrNO | 188.02 | ≥97% |

| Copper(I) Iodide (CuI) | 7681-65-4 | CuI | 190.45 | ≥99.5%, anhydrous |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | K₃PO₄ | 212.27 | Anhydrous, finely ground |

| N,N'-Dimethylethylenediamine (DMEDA) | 108-00-9 | C₄H₁₂N₂ | 88.15 | ≥99% |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous, ≥99.8% |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular |

| Celite® | 61790-53-2 | - | - | Filtration aid |

Equipment

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Schlenk line or glovebox for maintaining an inert atmosphere (Argon or Nitrogen)

-

Heating mantle or oil bath with a temperature controller and thermocouple

-

Magnetic stirrer

-

Syringes and needles for liquid transfer

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, round-bottom flask)

-

Rotary evaporator

-

Flash column chromatography system with silica gel (230-400 mesh)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Workflow Diagram

Caption: Experimental workflow for the N-arylation of benzimidazole.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add benzimidazole (1.0 mmol, 118 mg), 2-bromo-6-methoxypyridine (1.2 mmol, 226 mg), copper(I) iodide (0.1 mmol, 19 mg, 10 mol%), and potassium phosphate (2.0 mmol, 425 mg).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

-

Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 22 µL, 20 mol%) to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC (e.g., using a 7:3 Hexane/Ethyl Acetate eluent system). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove insoluble inorganic salts.[10]

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) to afford the pure N-arylated product, 1-(6-methoxypyridin-2-yl)-1H-benzo[d]imidazole.

Summary of Reaction Parameters and Expected Outcome

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | ||

| Benzimidazole | 1.0 equivalent | Limiting reagent |

| 2-Bromo-6-methoxypyridine | 1.2 equivalents | A slight excess ensures complete consumption of the limiting reagent. |

| CuI | 10 mol% | Catalytic amount sufficient for efficient turnover. |

| DMEDA | 20 mol% | Standard loading for accelerating the copper-catalyzed reaction.[10] |

| K₃PO₄ | 2.0 equivalents | Ensures complete deprotonation of benzimidazole. |

| Reaction Conditions | ||

| Solvent | Anhydrous Toluene | High-boiling, aprotic solvent suitable for the reaction temperature. |

| Temperature | 110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

| Time | 12-24 hours | Typical duration for this type of coupling reaction. |

| Expected Yield | 75-90% | Based on similar reported procedures in the literature. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Air or moisture contamination. 2. Impure reagents. 3. Inactive catalyst. | 1. Ensure the reaction is set up under a strictly inert atmosphere with properly dried glassware and anhydrous solvents. 2. Use high-purity starting materials. 3. Use fresh, high-purity CuI. The powder should be off-white; if it is green or brown, it may be oxidized. |

| Reaction Stalls | Catalyst deactivation or poisoning. | While less common than in palladium catalysis, ensure starting materials are pure. Consider increasing ligand loading slightly (e.g., to 25 mol%). |

| Formation of Side Products | 1. Homocoupling of 2-bromo-6-methoxypyridine. 2. Reaction temperature is too high. | 1. This is a known side reaction in Ullmann couplings. Ensure a slight excess, but not a large excess, of the aryl halide is used. 2. Lower the reaction temperature to 100 °C and increase the reaction time. |

Conclusion

This application note provides a comprehensive and reliable protocol for the copper-catalyzed N-arylation of benzimidazole with 2-bromo-6-methoxypyridine. By leveraging a modern, ligand-assisted Ullmann-type coupling, this method offers an efficient, cost-effective, and robust route to a valuable heterocyclic scaffold. The detailed mechanistic insights and step-by-step instructions are intended to empower researchers to successfully synthesize this and related N-aryl benzimidazoles, facilitating further research in drug discovery and development.

References

-

Wentzel, M. T., Hewgley, J. B., Kamble, R. M., Wall, P. D., & Kozlowski, M. C. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(6), 931–937. Available from: [Link].

-

Wikipedia. Ullmann reaction. Available from: [Link].

-

Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. Available from: [Link].

-

Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link].

-

MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). Available from: [Link].

-

MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Available from: [Link].

-

Wikipedia. Ullmann condensation. Available from: [Link].

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2947-2963. Available from: [Link].

-

Amazon S3. Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Available from: [Link].

-

PubMed. Copper-catalyzed N-arylation of imidazoles and benzimidazoles. (2007). Available from: [Link].

-

MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). Available from: [Link].

-

Encyclopedia.pub. Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Available from: [Link].

-

ACS Omega. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2022). Available from: [Link].

-

ResearchGate. Proposed mechanism for Fe – CuO-catalyzed N -arylation of imidazole... Available from: [Link].

-

PMC. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available from: [Link].

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). Available from: [Link].

-

HKMU Scholars. Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Available from: [Link].

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025). Available from: [Link].

-

CORE. Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. Available from: [Link].

-

Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. Available from: [Link].

- Google Patents. WO2011099832A2 - Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same.

-

MDPI. Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (2024). Available from: [Link].

-

ResearchGate. (PDF) Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). (2024). Available from: [Link].

-

UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Available from: [Link].

-

RSC Publishing. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Available from: [Link].

-

PMC. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Available from: [Link].

-

ResearchGate. Scheme 2: N-arylation of benzimidazole. Available from: [Link].

Sources

- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. iris.unito.it [iris.unito.it]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Researcher's Guide to Buchwald-Hartwig Cross-Coupling for Benzimidazole-Pyridine Synthesis

Introduction: The Strategic Importance of Benzimidazole-Pyridine Scaffolds

In the landscape of medicinal chemistry and drug development, the fusion of benzimidazole and pyridine rings creates a privileged scaffold. These N-heterocyclic compounds are cornerstones in the design of pharmacologically active agents, attributed to their ability to mimic biological structures and participate in hydrogen bonding interactions.[1][2] The synthesis of such C-N coupled structures has been a significant focus, with the Buchwald-Hartwig amination emerging as a powerful and versatile tool.[3][4][5] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to form C-N bonds, often with high yields and broad functional group tolerance.[5][6]

This guide provides an in-depth exploration of the Buchwald-Hartwig cross-coupling reaction tailored for the synthesis of benzimidazole-pyridine derivatives. We will delve into the mechanistic underpinnings, offer a component selection guide, present a detailed experimental protocol, and provide a troubleshooting section to navigate common challenges.

Mechanistic Insights: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is paramount for rational optimization of reaction conditions. The generally accepted catalytic cycle can be visualized as follows:

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

-